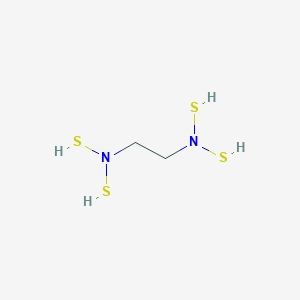
N~1~,N~1~,N~2~,N~2~-Tetrakis(sulfanyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~,N~2~,N~2~-Tetrakis(sulfanyl)ethane-1,2-diamine is a chemical compound characterized by the presence of four sulfanyl groups attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~2~,N~2~-Tetrakis(sulfanyl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with thiol-containing reagents under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the nucleophilic substitution of the amine groups by the thiol groups. Common reagents used in this synthesis include thiol-containing compounds such as thiourea or thioglycolic acid.
Industrial Production Methods
Industrial production of N1,N~1~,N~2~,N~2~-Tetrakis(sulfanyl)ethane-1,2-diamine may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~,N~2~,N~2~-Tetrakis(sulfanyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiolates.
Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolates.
Substitution: Alkylated or acylated derivatives of the compound.
Scientific Research Applications
N~1~,N~1~,N~2~,N~2~-Tetrakis(sulfanyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound can be used in the study of thiol-based redox biology and as a potential inhibitor of enzymes that interact with thiol groups.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological thiols.
Industry: It is used in the synthesis of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of N1,N~1~,N~2~,N~2~-Tetrakis(sulfanyl)ethane-1,2-diamine involves its interaction with thiol groups in biological molecules. The compound can form disulfide bonds with cysteine residues in proteins, thereby modulating their activity. This interaction can affect various molecular targets and pathways, including redox signaling and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetramethylethylenediamine: A similar compound with methyl groups instead of sulfanyl groups.
Ethylenediamine: The parent compound without any substituents.
Thiourea: Contains thiol groups but lacks the ethane-1,2-diamine backbone.
Uniqueness
N~1~,N~1~,N~2~,N~2~-Tetrakis(sulfanyl)ethane-1,2-diamine is unique due to the presence of four sulfanyl groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to form disulfide bonds and interact with thiol groups makes it particularly valuable in redox biology and coordination chemistry.
Properties
CAS No. |
135886-79-2 |
|---|---|
Molecular Formula |
C2H8N2S4 |
Molecular Weight |
188.4 g/mol |
IUPAC Name |
N,N,N',N'-tetrakis(sulfanyl)ethane-1,2-diamine |
InChI |
InChI=1S/C2H8N2S4/c5-3(6)1-2-4(7)8/h5-8H,1-2H2 |
InChI Key |
QPASNUCDQSQLMP-UHFFFAOYSA-N |
Canonical SMILES |
C(CN(S)S)N(S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(E)-(5-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid](/img/structure/B14268344.png)


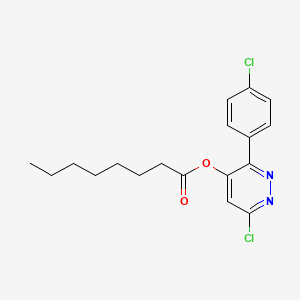
![Acetamide, N-[4-[(dodecylamino)sulfonyl]phenyl]-](/img/structure/B14268364.png)
![3-Bromo-8-iodo-4-methyl-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14268366.png)
![3-Pentanone, 2-[bis(phenylmethyl)amino]-, (2S)-](/img/structure/B14268371.png)
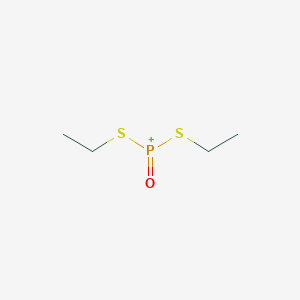
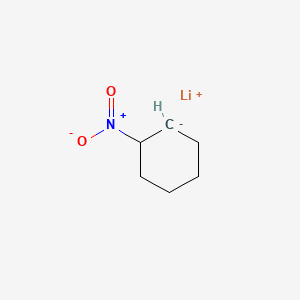
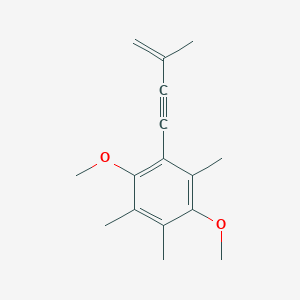
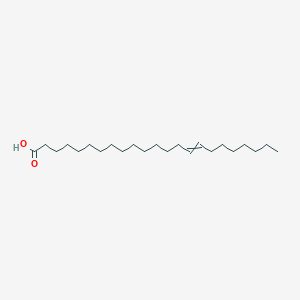
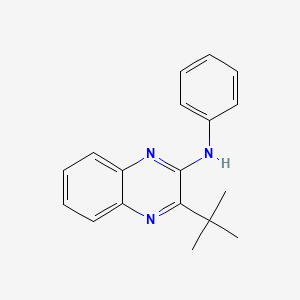
![1-[(20-Iodoicosyl)oxy]-4-methoxybenzene](/img/structure/B14268405.png)
